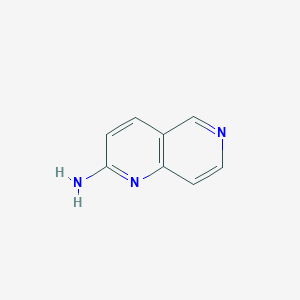

1,6-Naphthyridin-2-amine

Descripción general

Descripción

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de SNDX-5613 implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones subsiguientes bajo condiciones específicas. La ruta sintética detallada es propietaria y no se divulga públicamente. generalmente implica el uso de disolventes orgánicos, catalizadores y condiciones de reacción controladas para asegurar la pureza y el rendimiento del producto deseado .

Métodos de producción industrial: La producción industrial de SNDX-5613 se lleva a cabo de acuerdo con las Buenas Prácticas de Fabricación (GMP). El proceso implica la síntesis a gran escala, la purificación y la formulación en formas de dosificación oral, como cápsulas y líquidos .

Análisis De Reacciones Químicas

Tipos de reacciones: SNDX-5613 principalmente se somete a reacciones metabólicas en el cuerpo. Está diseñado para inhibir la interacción menin-KMT2A, lo que lleva a la regulación negativa de los genes leucemogénicos .

Reactivos y condiciones comunes: El compuesto generalmente se administra por vía oral y se metaboliza en el hígado. Los reactivos comunes involucrados en sus reacciones metabólicas incluyen las enzimas del citocromo P450, que facilitan su degradación y eliminación .

Productos principales formados: Los productos principales formados a partir de las reacciones metabólicas de SNDX-5613 son varios metabolitos que se excretan del cuerpo. Estos metabolitos suelen ser menos activos que el compuesto original .

Aplicaciones Científicas De Investigación

Structural Characteristics

1,6-Naphthyridin-2-amine belongs to the naphthyridine family, characterized by a bicyclic structure containing nitrogen atoms. The presence of nitrogen in the heterocyclic system enhances its reactivity and ability to interact with biological targets. The basic structure can be modified at various positions (C3, C4, C5, C7) to create derivatives with distinct properties.

Synthetic Approaches

Several synthetic methods have been developed for this compound:

- Chichibabin Amination : This method involves the reaction of naphthyridines with potassium amide in liquid ammonia, yielding amino derivatives. The reaction conditions can be controlled to favor either kinetic or thermodynamic products depending on the temperature .

- Diazotization : A common approach involves diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines followed by substitution reactions to produce various 7-substituted derivatives. This method allows for the introduction of diverse functional groups .

Biomedical Applications

The biomedical relevance of this compound is underscored by its role as a scaffold for drug development:

- Anticancer Activity : Compounds derived from this compound have shown promise as inhibitors of fibroblast growth factor receptor (FGFR) signaling pathways, which are crucial in cancer progression. For instance, dual inhibitors targeting FGFR-1 have been synthesized from this scaffold .

- Inhibition of Kinases : Research indicates that certain derivatives act as potent inhibitors for various kinases involved in cancer and inflammatory diseases. Notably, compounds have been identified that inhibit BCR kinase and DDR2 receptors .

Data Summary Table

Case Studies

Several case studies highlight the utility of this compound:

- Case Study 1: FGFR Inhibition : A series of 7-substituted 3-aryl derivatives were synthesized and evaluated for their inhibitory activity against FGFR-1. Results demonstrated low nanomolar IC50 values, indicating strong binding affinity and potential for therapeutic use in oncology .

- Case Study 2: BCR Kinase Inhibition : Specific derivatives were tested for their ability to inhibit BCR kinase activity in B lymphoid malignancies. These compounds exhibited selective cytotoxicity towards cancer cells while sparing normal cells .

Mecanismo De Acción

SNDX-5613 ejerce sus efectos al inhibir la interacción entre menin y KMT2A. Esta inhibición conduce a la regulación negativa de genes leucemogénicos críticos como HOXA9 y MEIS1, lo que da como resultado la diferenciación y apoptosis de las células leucémicas . El compuesto se dirige específicamente a la interacción menin-KMT2A, lo que lo convierte en un agente terapéutico altamente selectivo .

Comparación Con Compuestos Similares

Compuestos similares:

- KO-539 (ziftomenib): Otro inhibidor de menin que se dirige a la interacción menin-KMT2A y se está evaluando por su eficacia en el tratamiento de las leucemias agudas .

- SNDX-50469: Un compuesto relacionado que también inhibe la interacción menin-KMT2A y ha mostrado promesa en estudios preclínicos .

Singularidad: SNDX-5613 destaca por su alta selectividad y potencia en la inhibición de la interacción menin-KMT2A. Su capacidad para regular negativamente los genes leucemogénicos e inducir la diferenciación en las células leucémicas lo convierte en un candidato prometedor para la terapia dirigida en las leucemias agudas .

Actividad Biológica

1,6-Naphthyridin-2-amine, a member of the naphthyridine family, has garnered significant attention due to its diverse biological activities. This compound is characterized by its bicyclic structure containing nitrogen atoms, which contributes to its interaction with various biological targets. Research has highlighted its potential in medicinal chemistry, particularly in anticancer, antimicrobial, and neurological applications.

Chemical Structure and Synthesis

This compound can be synthesized through various methods, including cyclization reactions of appropriate precursors. The synthesis often involves the use of starting materials such as pyridine derivatives and other heterocyclic compounds. The structural characteristics of this compound allow for modifications that can enhance its biological activity.

Anticancer Activity

This compound exhibits promising anticancer properties. Studies have shown that derivatives of this compound can act as inhibitors of specific kinases involved in cancer cell proliferation. For instance:

- BCR Kinase Inhibition : Certain analogs have been identified as effective inhibitors of breakpoint-cluster-region (BCR) kinase, which is crucial in B lymphoid malignancies. The inhibition of this kinase leads to reduced viability in cancer cell lines .

- Mechanism of Action : The mechanism involves inducing apoptosis and cell cycle arrest in cancer cells. For example, compounds derived from this compound have been shown to activate apoptotic pathways and inhibit tumor growth in various models .

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has also been explored. These compounds demonstrate activity against a range of pathogens:

- Inhibition of Bacterial Growth : Studies indicate that modifications to the naphthyridine structure can enhance antibacterial efficacy against strains such as Staphylococcus aureus and Escherichia coli. For instance, specific derivatives have shown significant reductions in bacterial load in vitro .

Neurological Effects

Research has suggested that naphthyridine compounds may influence neurological pathways:

- Psychotropic Effects : Some derivatives exhibit psychotropic activity, potentially affecting neurotransmitter systems. This has implications for the treatment of neurological disorders .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

- Study on Anticancer Properties : A study evaluated the effects of a series of 1,6-naphthyridin-2-amines on human leukemia cell lines. Results showed IC50 values in the low micromolar range, indicating potent anticancer activity .

- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of naphthyridine derivatives against resistant bacterial strains. The findings revealed that certain modifications significantly enhanced their antibacterial activity .

Data Tables

The following tables summarize key findings related to the biological activities of this compound and its derivatives.

Propiedades

IUPAC Name |

1,6-naphthyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c9-8-2-1-6-5-10-4-3-7(6)11-8/h1-5H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNLYFJIEFIZBFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343376 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17965-81-0 | |

| Record name | 1,6-Naphthyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 1,6-naphthyridin-2-amines interesting for kinase inhibition?

A1: Research suggests that the 1,6-naphthyridin-2-amine scaffold can be modified to create potent and selective inhibitors of tyrosine kinases like FGFR-1 and VEGFR-2 []. These kinases play crucial roles in cell growth and angiogenesis, making them attractive targets for cancer treatment.

Q2: How does the structure of 1,6-naphthyridin-2-amines influence their activity?

A2: Studies have shown that the 7-position of the this compound core is particularly amenable to modifications that influence potency and selectivity [, ]. For example, introducing various substituents at the 7-position, such as alkylamines or substituted alkylamines, can significantly impact the inhibition of FGFR and VEGFR [].

Q3: Can you provide an example of a specific structure-activity relationship observed in these studies?

A3: Researchers found that 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amine derivatives with different basic substituents at the 7-position exhibited low nanomolar inhibition of both FGFR and VEGFR while maintaining high selectivity over other kinases like PDGFR and c-Src []. Interestingly, variations in the base strength or spatial position of the 7-side chain base had relatively small effects on potency and selectivity, suggesting other structural features contribute significantly to the observed activity [].

Q4: What synthetic strategies are employed to produce diverse this compound derivatives?

A4: One common approach involves the diazotization of 3-aryl-1,6-naphthyridine-2,7-diamines []. This versatile reaction allows for the introduction of various substituents at the 7-position, depending on the reaction conditions and solvent used. For instance, using concentrated HCl, HBF4, or HF-pyridine as solvents primarily yielded 3-aryl-7-halo-1,6-naphthyridin-2-amines. In contrast, employing sulfuric acid or trifluoroacetic acid led to the formation of 3-aryl-7-halo-1,6-naphthyridin-2(1H)-ones []. These halogenated intermediates serve as valuable precursors for further derivatization via nucleophilic substitution reactions with various amines, enabling the synthesis of a diverse library of 7-substituted 1,6-naphthyridine derivatives [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.